3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole
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Overview
Description
3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with pyrrolidine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, it may interact with neurotransmitter receptors, contributing to its neuroprotective properties .
Comparison with Similar Compounds
3-Methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle and exhibit various biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are known for their diverse pharmacological properties.
Thiadiazole derivatives: Similar to this compound, these compounds have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of the thiadiazole and pyrrolidine rings, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C7H11N3S |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-methyl-5-pyrrolidin-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-5-9-7(11-10-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3 |
InChI Key |
NQTDVDWECOFXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)C2CCNC2 |
Origin of Product |
United States |
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